molecular formula C20H27N3O3 B1201198 Calpurnine CAS No. 6874-80-2

Calpurnine

Cat. No. B1201198
CAS RN: 6874-80-2
M. Wt: 357.4 g/mol
InChI Key: YFRYJFMFQOBOSY-YDRHNJASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calpurnine is a natural product found in Virgilia oroboides, Podalyria, and other organisms with data available.

Scientific Research Applications

Anticancer Activity

Calpurnine, isolated from the stem and bark of Calpurnia aurea, exhibits notable anticancer properties. In a study focusing on its bioactive compounds, isoflavones isolated from Calpurnia aurea demonstrated moderate activity against renal, melanoma, and breast cancer cell lines, with specific isoflavones showing the best activity (Korir, Kiplimo, Crouch, Moodley, & Koorbanally, 2014).

Historical and Epistemological Insights

Calpurnine has also been part of significant historical and epistemological research, especially in the context of quinine synthesis. The history of quinine synthesis, closely related to calpurnine, illustrates the influence of social and historical processes on scientific advancement. This includes the synthesis attempts by Perkin in 1856 and the controversies surrounding the total synthesis of quinine, highlighting the social and historical development of scientific knowledge (Souza & Porto, 2012).

Educational and Methodological Contributions

In addition to its biological applications, calpurnine and related compounds have contributed to educational methodologies in the scientific field. Discussions on the synthesis of quinine, for instance, provide valuable insights for science education, particularly in chemistry teacher training, emphasizing the role of scientific knowledge as a product of social and historical contexts (Souza & Porto, 2012).

properties

CAS RN

6874-80-2

Product Name

Calpurnine

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

[(1S,2S,4S,9S,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C20H27N3O3/c24-19-5-1-4-17-13-9-14(12-23(17)19)18-10-15(6-8-22(18)11-13)26-20(25)16-3-2-7-21-16/h2-3,7,13-15,17-18,21H,1,4-6,8-12H2/t13-,14-,15-,17+,18-/m0/s1

InChI Key

YFRYJFMFQOBOSY-YDRHNJASSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)OC(=O)C5=CC=CN5

SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C5=CC=CN5

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C5=CC=CN5

synonyms

13-hydroxy-lupanine-2-pyrrole-carbonic acid
13-hydroxylupanine-2-pyrrolecarbonic acid
HOE 933
HOE-933

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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